

# Molecular weight and formula of 1-(Bromomethyl)-2-(trifluoromethyl)benzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(Bromomethyl)-2-(trifluoromethyl)benzene

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## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-(Bromomethyl)-2-(trifluoromethyl)benzene**, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical properties, synthesis protocols, reactivity, and applications, with a focus on its utility in drug discovery and development.

## Core Chemical and Physical Properties

**1-(Bromomethyl)-2-(trifluoromethyl)benzene** is a substituted toluene derivative. The presence of both a reactive bromomethyl group and an electron-withdrawing trifluoromethyl group on the benzene ring imparts unique reactivity and makes it a valuable intermediate for introducing the 2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.<sup>[1]</sup>

Quantitative data and key identifiers for the compound are summarized in the table below for easy reference.

Identifier	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrF <sub>3</sub> [1][2]
Molecular Weight	239.03 g/mol [1][2]
CAS Number	395-44-8[1][2]
IUPAC Name	1-(bromomethyl)-2-(trifluoromethyl)benzene[2]
Synonym	2-Trifluoromethylbenzyl bromide[2]
InChI Key	TXVVVEUSVBLDED-UHFFFAOYSA-N[1]
GHS Hazard Statement	H314: Causes severe skin burns and eye damage[2]

## Synthesis and Experimental Protocols

The primary method for synthesizing **1-(Bromomethyl)-2-(trifluoromethyl)benzene** is through the regioselective radical bromination of the methyl group of 2-(trifluoromethyl)toluene.[1] The trifluoromethyl group deactivates the aromatic ring, favoring substitution at the benzylic position.[1]

### Experimental Protocol: Radical Bromination of 2-(Trifluoromethyl)toluene

This protocol outlines a common method for the synthesis of **1-(Bromomethyl)-2-(trifluoromethyl)benzene**.

Objective: To achieve high-yield, mono-bromination of the benzylic carbon of 2-(trifluoromethyl)toluene.

#### Reagents and Materials:

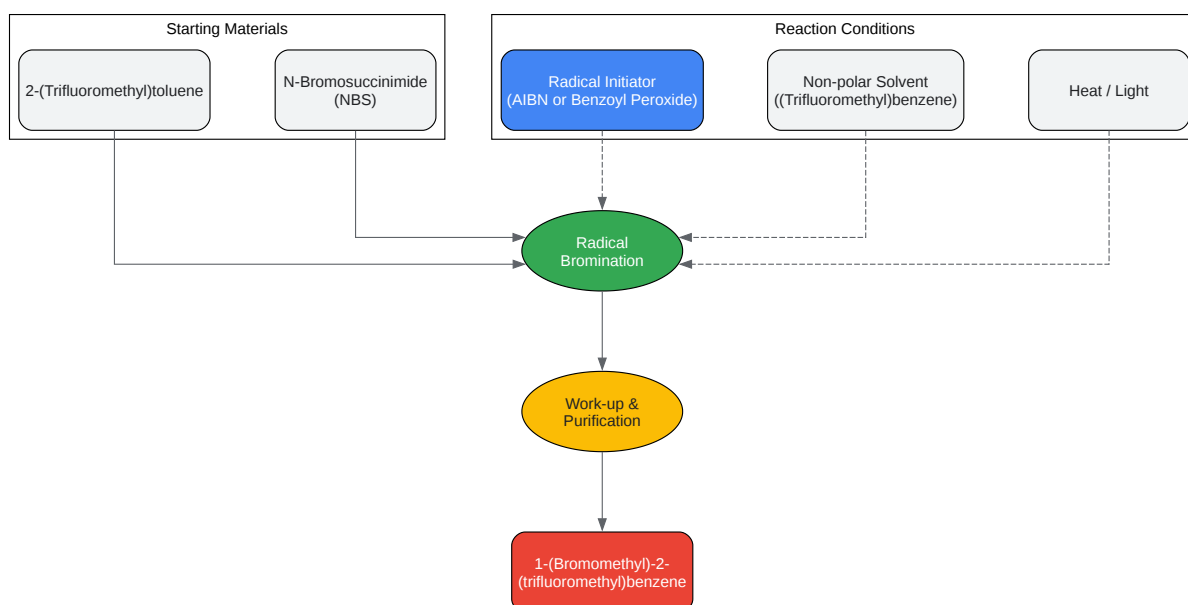
- 2-(Trifluoromethyl)toluene
- N-Bromosuccinimide (NBS)
- Radical Initiator (e.g., Benzoyl Peroxide or 2,2'-Azobisisobutyronitrile - AIBN)[1]

- Non-polar solvent (e.g., (Trifluoromethyl)benzene as a safer alternative to Carbon Tetrachloride)[1][3]
- Reaction vessel equipped with a reflux condenser, magnetic stirrer, and inert atmosphere (e.g., Nitrogen or Argon)
- Heat source and light source (e.g., 150W tungsten bulb for photochemical activation)[3]

#### Procedure:

- **Reaction Setup:** In a clean, dry reaction vessel, dissolve 2-(trifluoromethyl)toluene in the chosen non-polar solvent under an inert atmosphere.
- **Addition of Reagents:** Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or benzoyl peroxide) to the solution.[1]
- **Initiation:** Gently heat the mixture to reflux. For photochemical activation, illuminate the reaction vessel with a suitable light source.[3]
- **Monitoring:** Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the consumption of the starting material and the formation of the desired product. Careful monitoring is crucial to minimize the formation of di-brominated side products.[1]
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure **1-(Bromomethyl)-2-(trifluoromethyl)benzene**.

Below is a diagram illustrating the general workflow for this synthesis.



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Caption: Workflow for the synthesis of **1-(Bromomethyl)-2-(trifluoromethyl)benzene**.

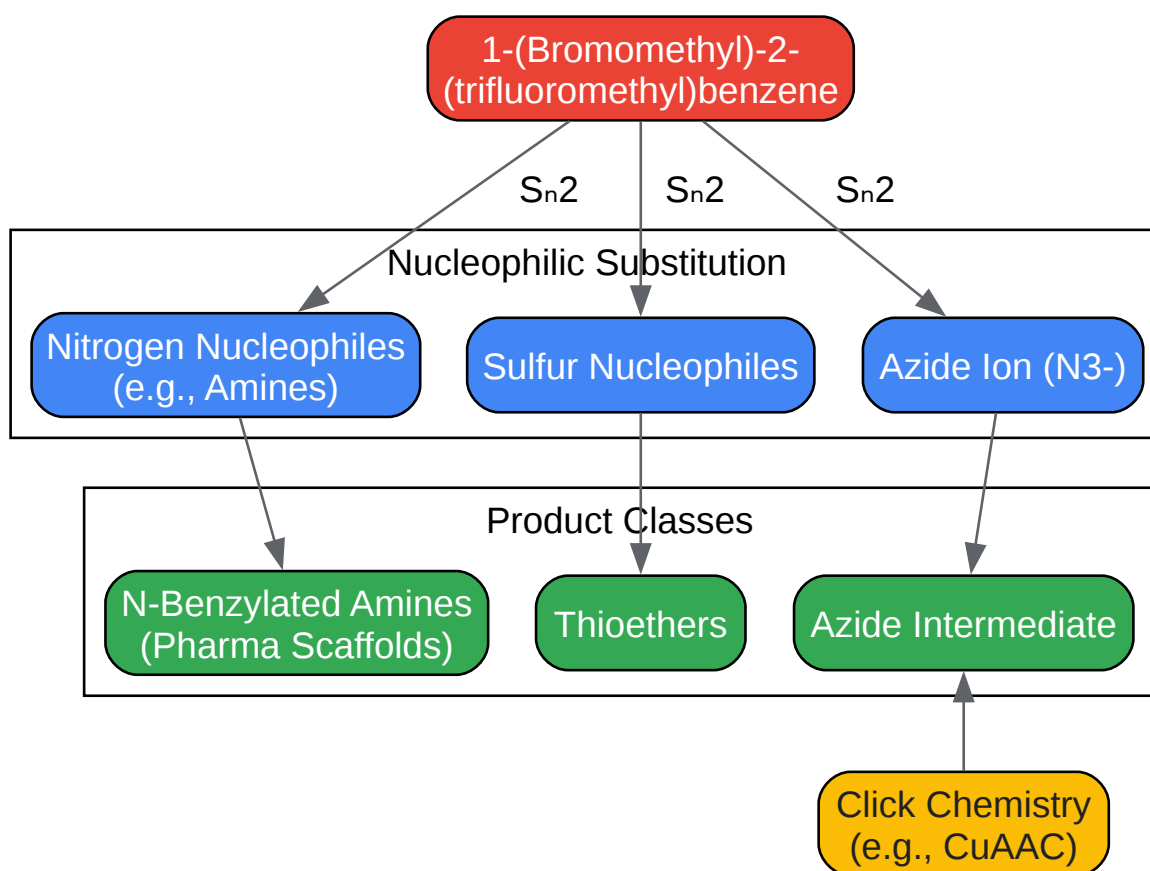
# Chemical Reactivity and Applications in Drug Development

The synthetic utility of **1-(Bromomethyl)-2-(trifluoromethyl)benzene** stems from the high reactivity of its benzylic bromide.<sup>[1]</sup> The C-Br bond is polarized, making the benzylic carbon electrophilic and an excellent target for a wide range of nucleophiles.<sup>[1]</sup>

Key Reactions and Applications:

- **Nucleophilic Substitution:** It readily undergoes S<sub>N</sub>2 reactions with various nucleophiles. This allows for the facile introduction of the 2-(trifluoromethyl)benzyl group, a moiety of interest in medicinal chemistry due to the unique properties of the -CF<sub>3</sub> group, such as high lipophilicity and metabolic stability.<sup>[1][4]</sup>
  - **N-Alkylation:** Reaction with primary and secondary amines yields N-benzylated amines, which are important scaffolds in many pharmaceutical compounds.<sup>[1]</sup>
  - **O- and S-Alkylation:** It reacts with oxygen and sulfur nucleophiles to form ethers and thioethers, respectively.
- **Intermediate for Complex Molecules:** It serves as a crucial intermediate in the synthesis of more complex molecules, including PI3K-beta inhibitors and various spiro compounds.<sup>[1]</sup>
- **"Click Chemistry" Precursor:** The compound can be converted to its corresponding azide, 1-(azidomethyl)-2-(trifluoromethyl)benzene. This azide is a key precursor for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions, which are known for their high efficiency and are widely used in drug discovery to link molecular fragments.<sup>[1]</sup>

The following diagram illustrates the role of **1-(Bromomethyl)-2-(trifluoromethyl)benzene** as a versatile synthetic intermediate.



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Caption: Synthetic utility of **1-(Bromomethyl)-2-(trifluoromethyl)benzene**.

## Safety and Handling

**1-(Bromomethyl)-2-(trifluoromethyl)benzene** is a corrosive chemical that requires careful handling.

- GHS Classification: The compound is classified with the hazard statement H314, indicating that it causes severe skin burns and eye damage.<sup>[2]</sup>
- Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this substance. Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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## References

- 1. 1-(Bromomethyl)-2-(trifluoromethyl)benzene | 395-44-8 | Benchchem [benchchem.com]
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- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- To cite this document: BenchChem. [Molecular weight and formula of 1-(Bromomethyl)-2-(trifluoromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295031#molecular-weight-and-formula-of-1-bromomethyl-2-trifluoromethyl-benzene]

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